Differentiation by Binding Affinity and Target Engagement: Fluorizoline vs. Natural Product PHB Ligands
Fluorizoline's reported binding affinity (Kd) for prohibitins (PHB1/2) is approximately 1 µM in lymphocytic leukemia cells [1]. This contrasts with the higher potency (Kd of 50 nM) of the natural flavagline Rocaglamide (RocA) for PHBs in breast cancer cells [2]. The lower affinity of fluorizoline may indicate a different binding mode or site, which is consistent with its distinct downstream signaling profile. Furthermore, the pro-apoptotic effect of fluorizoline is strictly dependent on the presence of PHB1/2, as cells depleted of these proteins show strong resistance to fluorizoline treatment [3].
| Evidence Dimension | Binding Affinity (Kd) for Prohibitins |
|---|---|
| Target Compound Data | ~1 µM |
| Comparator Or Baseline | Rocaglamide (RocA): ~50 nM |
| Quantified Difference | 20-fold lower affinity for fluorizoline |
| Conditions | Fluorizoline data in lymphocytic leukemia cells; RocA data in breast cancer cells (different cellular contexts, a limitation of direct comparison) |
Why This Matters
This demonstrates that fluorizoline's target engagement and subsequent functional effects are not interchangeable with other PHB ligands, ensuring its utility as a unique chemical probe for investigating a specific subset of PHB-mediated pathways.
- [1] Sánchez-Vera I, et al. The Prohibitin-Binding Compound Fluorizoline Activates the Integrated Stress Response through the eIF2α Kinase HRI. Cells. 2023;12(8):1211. (Table 2) View Source
- [2] Sánchez-Vera I, et al. Cells 2023;12(8):1211. (Table 2) View Source
- [3] Moncunill-Massaguer C, et al. Oncotarget 2015;6(39):41750-41765. View Source
